molecular formula C8H12ClFO4S B2834941 Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate CAS No. 2361609-74-5

Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate

Cat. No. B2834941
M. Wt: 258.69
InChI Key: ZRJWCJYNBQRYAK-SVRRBLITSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its isomers.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Carbonium Ions in Chemical Reactions

  • Stable Carbonium Ions: Research by Olah et al. (1967) explored stable carbonium ions, including 1-methylcyclopentyl cation, formed through various reactions. This study is significant for understanding the behavior and applications of related cyclopentane structures in scientific research (Olah, Bollinger, Cupas, & Lukas, 1967).

Organotin(IV) Complexes in Cancer Research

  • Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes: Basu Baul et al. (2009) investigated organotin(IV) complexes, demonstrating significant cytotoxicity against human tumor cell lines. The study provides insights into the potential medical applications of similar organotin compounds (Basu Baul, Basu, Vos, & Linden, 2009).

Spin States in Iron Complexes

  • Effect of N-Methylation on Iron(III) Spin State: Berry et al. (2006) focused on how N-methylation affects the spin state of iron(III) in fluoro complexes. This study is relevant for understanding molecular interactions in similar fluorinated compounds (Berry et al., 2006).

Fluorinated Adamantane Derivatives

  • Synthesis of Optically Active Fluoroadamantane Derivative: Aoyama and Hara (2013) synthesized an enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate. This research provides a foundation for the synthesis and application of similar fluorinated derivatives (Aoyama & Hara, 2013).

Solvolytic Elimination Reactions

  • Mechanisms of Solvolytic Elimination Reactions: Meng and Thibblin (1999) investigated the solvolysis of cyclopentane derivatives, providing insights into reaction mechanisms relevant to similar chemical structures (Meng & Thibblin, 1999).

Synthesis of Fluorinated Compounds

  • Synthesis of 3-Fluoro-1-Aminoadamantane

    Anderson, Burks, and Harruna (1988) described a three-step reaction sequence for synthesizing 3-fluoro-1-aminoadamantane, a process applicable to the synthesis of related fluorinated compounds (Anderson, Burks, & Harruna, 1988).

  • Synthesis of 4-Substituted Carbocyclic Nucleoside Analogues

    Wachtmeister et al. (1999) developed carbocyclic guanosine analogues with fluorine substituents, highlighting the application of fluorine in pharmaceutical research (Wachtmeister, Mühlman, Classon, & Samuelsson, 1999).

  • Synthesis of Non-Ester Pyrethroids with Fluorine

    Uneme and Okada (1992) prepared non-ester pyrethroids with a 1-fluoro-1-methylethyl group, demonstrating the versatility of fluorine in chemical synthesis (Uneme & Okada, 1992).

  • Betaine as an Acid Captor in Carboxamide Synthesis

    Mukaiyama, Aikawa, and Kobayashi (1976) utilized 1-methyl-2-fluoropyridinium salt in the synthesis of carboxamides, an approach that can be relevant for similar fluorinated compounds (Mukaiyama, Aikawa, & Kobayashi, 1976).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClFO4S/c1-14-7(11)6-2-3-8(10,4-6)5-15(9,12)13/h6H,2-5H2,1H3/t6-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJWCJYNBQRYAK-SVRRBLITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)(CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@](C1)(CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate

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